molecular formula C13H14N2O3 B2748603 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid CAS No. 65452-94-0

4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Cat. No.: B2748603
CAS No.: 65452-94-0
M. Wt: 246.266
InChI Key: NVRKSNBKTRDUCB-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into different quinazolinone analogs.

    Substitution: It can undergo substitution reactions, particularly at the quinazolinone ring, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid can be compared with other quinazolinone derivatives, such as:

Properties

IUPAC Name

4-(2-methyl-4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-14-11-6-3-2-5-10(11)13(18)15(9)8-4-7-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRKSNBKTRDUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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